Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester
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Overview
Description
Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an ethyl ester group attached to the benzoic acid moiety, along with a 3-iodo-1H-pyrrolo[2,3-b]pyridine substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrrolo[2,3-b]pyridine precursor, followed by esterification with benzoic acid. The reaction conditions often require the use of reagents such as iodine, pyridine, and ethyl alcohol, under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The iodine atom in the pyrrolo[2,3-b]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer research.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound’s unique structure allows it to be used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy . The molecular pathways involved include the inhibition of downstream signaling cascades like the Ras/Erk and PI3K/Akt pathways.
Comparison with Similar Compounds
Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also contain a fused pyridine ring and are studied for their biological activities.
Other FGFR Inhibitors: Compounds like 1H-pyrrolo[2,3-b]pyridine derivatives are also potent FGFR inhibitors and share similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can be further modified to enhance its biological activity.
Properties
Molecular Formula |
C16H13IN2O2 |
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Molecular Weight |
392.19 g/mol |
IUPAC Name |
ethyl 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate |
InChI |
InChI=1S/C16H13IN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-13-14(17)9-19-15(13)18-8-12/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
XVENNQIEXLHRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(NC=C3I)N=C2 |
Origin of Product |
United States |
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